molecular formula C12H19NO6 B2671259 {2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid CAS No. 767299-74-1

{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid

Cat. No. B2671259
CAS RN: 767299-74-1
M. Wt: 273.285
InChI Key: FYWCWZNHQNBURX-UHFFFAOYSA-N
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Description

“{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . A method for producing a related compound, avatrombopag, involves the hydrolysis of an ester produced from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid . Another synthesis method involves the reaction of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one and 4-hydroxy piperidine in an organic solvent system under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The ethoxycarbonyl group is attached to the piperidine ring. The molecule also contains an acetic acid group, which is attached to the piperidine ring through an ether and a carbonyl group .

Future Directions

The future directions for research on “{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the prevalence of piperidine derivatives in pharmaceuticals and natural products, these compounds may have significant potential for drug development .

properties

IUPAC Name

2-[2-(4-ethoxycarbonylpiperidin-1-yl)-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-2-19-12(17)9-3-5-13(6-4-9)10(14)7-18-8-11(15)16/h9H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCWZNHQNBURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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